Marsglobiferin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Marsglobiferin is a triterpenoid compound that can be isolated from the ethanol extract of calla lily stems. It belongs to the class of terpenoids, specifically triterpenes, and has the molecular formula C₃₀H₅₀O₅ with a molecular weight of 490.72 . This compound is known for its potential biological activities and is primarily used in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Marsglobiferin is typically isolated from natural sources rather than synthesized through artificial means. The primary method of obtaining this compound involves the extraction of calla lily stems using ethanol. The ethanol extract is then subjected to various purification processes to isolate the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its primary use in research. The extraction from natural sources remains the most common method for obtaining this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Marsglobiferin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triterpenoids, while reduction may produce reduced triterpenoids .
Wissenschaftliche Forschungsanwendungen
Marsglobiferin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the properties and reactions of triterpenoids.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Used in the development of new materials and products, particularly in the pharmaceutical and cosmetic industries
Wirkmechanismus
The mechanism of action of Marsglobiferin involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and cell proliferation. The specific molecular targets and pathways are still under investigation, but it is known to interact with key proteins and enzymes involved in these processes .
Vergleich Mit ähnlichen Verbindungen
Marsglobiferin is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include other triterpenoids such as oleanolic acid, ursolic acid, and betulinic acid.
Conclusion
This compound is a fascinating compound with a wide range of potential applications in scientific research. Its unique properties and biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C30H50O5 |
---|---|
Molekulargewicht |
490.7 g/mol |
IUPAC-Name |
(3R,4R,4aR,5S,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol |
InChI |
InChI=1S/C30H50O5/c1-25(2)14-18-17-8-9-20-27(5)12-11-21(32)26(3,4)19(27)10-13-28(20,6)29(17,7)15-22(33)30(18,16-31)24(35)23(25)34/h8,18-24,31-35H,9-16H2,1-7H3/t18-,19-,20+,21-,22-,23-,24-,27-,28+,29+,30-/m0/s1 |
InChI-Schlüssel |
AYDKOFQQBHRXEW-SQNAMZIKSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)C)O |
Kanonische SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.